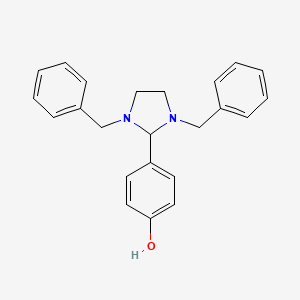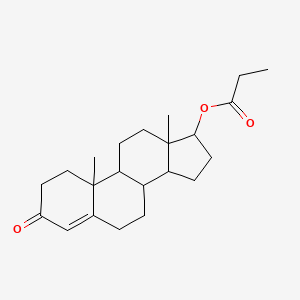![molecular formula C20H17Cl2NO B11689778 1-[4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B11689778.png)
1-[4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,4-diclorofenil)-3a,4,5,9b-tetrahidro-3H-ciclopenta[c]quinolin-8-il]etanona es un compuesto orgánico complejo con una estructura única que incluye un grupo diclorofenilo y un núcleo de ciclopentaquinolina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[4-(2,4-diclorofenil)-3a,4,5,9b-tetrahidro-3H-ciclopenta[c]quinolin-8-il]etanona típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponiblesLas condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para la síntesis exitosa de este compuesto .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y condiciones de reacción escalables .
Análisis De Reacciones Químicas
Tipos de reacciones
1-[4-(2,4-diclorofenil)-3a,4,5,9b-tetrahidro-3H-ciclopenta[c]quinolin-8-il]etanona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede reducir grupos funcionales específicos, alterando las propiedades del compuesto.
Sustitución: Esta reacción puede reemplazar ciertos átomos o grupos dentro de la molécula con otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores (por ejemplo, paladio sobre carbono). Las condiciones de reacción como la temperatura, la presión y la elección del solvente son cruciales para lograr los resultados deseados .
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir una cetona o un aldehído, mientras que la reducción podría producir un alcohol .
Aplicaciones Científicas De Investigación
1-[4-(2,4-diclorofenil)-3a,4,5,9b-tetrahidro-3H-ciclopenta[c]quinolin-8-il]etanona tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para sintetizar moléculas más complejas.
Biología: Puede servir como una sonda para estudiar procesos biológicos o como un posible agente terapéutico.
Medicina: Su estructura única podría convertirla en un candidato para el desarrollo de fármacos, particularmente en la orientación de vías moleculares específicas.
Industria: Podría utilizarse en el desarrollo de nuevos materiales o como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 1-[4-(2,4-diclorofenil)-3a,4,5,9b-tetrahidro-3H-ciclopenta[c]quinolin-8-il]etanona involucra su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas involucradas en vías biológicas críticas. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y conduciendo a varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
1-(2,4-Diclorofenil)-2-(1-imidazolyl)etanol: Este compuesto comparte el grupo diclorofenilo pero tiene una estructura central diferente.
1-(3,4-Diclorofenil)etanona: Otro compuesto similar con un grupo diclorofenilo pero que difiere en el resto de la estructura.
Unicidad
1-[4-(2,4-diclorofenil)-3a,4,5,9b-tetrahidro-3H-ciclopenta[c]quinolin-8-il]etanona es única debido a su núcleo de ciclopentaquinolina, que imparte propiedades químicas y biológicas distintas. Esta unicidad lo convierte en un compuesto valioso para diversas aplicaciones y áreas de investigación .
Propiedades
Fórmula molecular |
C20H17Cl2NO |
|---|---|
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
1-[4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone |
InChI |
InChI=1S/C20H17Cl2NO/c1-11(24)12-5-8-19-17(9-12)14-3-2-4-15(14)20(23-19)16-7-6-13(21)10-18(16)22/h2-3,5-10,14-15,20,23H,4H2,1H3 |
Clave InChI |
FHGJPIGQRQJWHG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-6-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B11689709.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11689715.png)
![2-bromo-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11689727.png)



![(4Z)-1-(4-bromophenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11689747.png)
![Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B11689748.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B11689752.png)
![(5Z)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689760.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11689766.png)

![ethyl 2-chloro-5-(5-{(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11689773.png)
